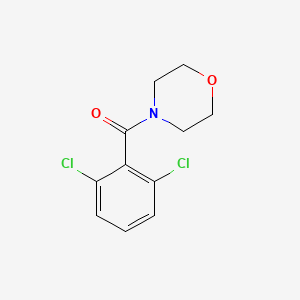

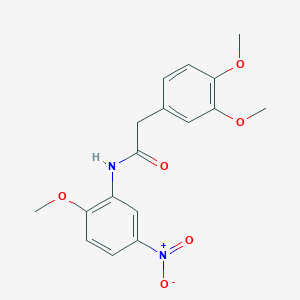

![molecular formula C17H9ClO3 B5552951 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of substituted furo[3,2-c]chromen-4-ones, similar to the compound , can be achieved through multi-component reactions involving nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This process involves sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhengquan Zhou et al., 2013). Another approach involves green, catalyst-free, solvent-free conditions using microwave irradiation to synthesize functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones (Manoj Kumar et al., 2015).

Molecular Structure Analysis

The crystal structure of compounds similar to 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one has been determined, revealing the compound crystallizes in the monoclinic crystal system with specific cell constants and volume, demonstrating linear chains in the direction of the crystallographic c-axis due to p-p stacking of the aromatic residues (I. Manolov et al., 2012).

Chemical Reactions and Properties

The compound has shown to participate in various chemical reactions, including the Vilsmeier–Haack reaction, leading to novel enamines or enaminones and benzofuran derivatives with different substituents when reacted with primary amines or 1,2- and 1,3-dinucleophiles (T. Ali et al., 2020).

Physical Properties Analysis

The physical properties, such as crystal structure, have been extensively studied through X-ray diffraction techniques, elucidating the compound's crystallization patterns and intermolecular interactions within the crystal lattice (B. Kumar et al., 2018).

Chemical Properties Analysis

Investigations into the compound's chemical properties have highlighted its reactivity towards various nucleophiles, leading to the formation of a range of heterocyclic systems. These systems exhibit different biological activities, demonstrating the compound's utility as a synthetic intermediate for constructing diverse heterocyclic structures with potential antimicrobial and anticancer applications (M. Ibrahim et al., 2022).

科学的研究の応用

Novel Synthetic Approaches

A variety of synthetic methodologies have been developed to create furochromen derivatives, which include the compound of interest. For instance, the use of choline hydroxide as a catalyst in a one-pot, three-component condensation process demonstrates an efficient route to synthesize trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones with excellent yields (Salari, Mosslemin, & Hassanabadi, 2016). This highlights the potential for creating diverse derivatives of furochromen, including 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one, under mild conditions.

Structural Analysis and Characterization

The structural elucidation and characterization of related furochromen compounds provide insights into their chemical behavior and potential applications. For example, X-ray analysis of certain tricyclic natural-product-like compounds reveals detailed structural information, such as the incommensurately modulated structure, which can be essential for understanding the physical and chemical properties of these compounds (Guiblin et al., 2006).

Biological Activities

Several studies have explored the biological activities of furochromen derivatives. A novel synthesis of substituted furo[3,2-c]chromen-4-ones via a four-component reaction has been developed, indicating that these compounds exhibit intriguing biological activities and could have broad applications in biomedical research (Zhou et al., 2013). This suggests that 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one and its derivatives may also possess significant biological activities.

Green Synthesis and Environmental Considerations

Efforts to develop greener synthesis methods for furochromen derivatives have led to protocols that avoid the use of toxic solvents and catalysts. A green, catalyst-free, solvent-free synthesis of benzo[f]furo[3,2-c]chromen-4-(5H)-ones demonstrates the potential for environmentally friendly production methods of these compounds, which could enhance their applicability in various fields (Kumar et al., 2015).

Antimicrobial Activities

Investigations into the antimicrobial properties of furochromen derivatives have shown promising results. For example, new heterocycles derived from chromonyl-2(3H)-furanone exhibit significant antibacterial and antifungal activities, highlighting the potential for these compounds in the development of new antimicrobial agents (Ramadan & El‐Helw, 2018).

特性

IUPAC Name |

3-(4-chlorophenyl)furo[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClO3/c18-12-4-1-10(2-5-12)14-9-20-16-8-15-11(7-13(14)16)3-6-17(19)21-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQPUNSGQZVPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C2C=C4C=CC(=O)OC4=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

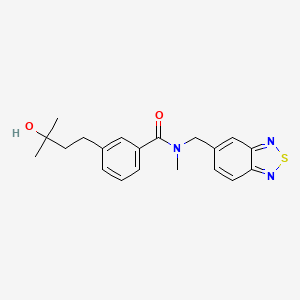

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

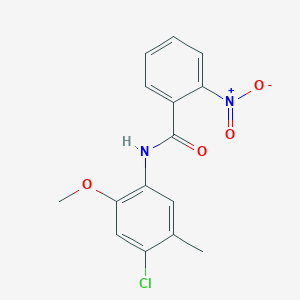

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

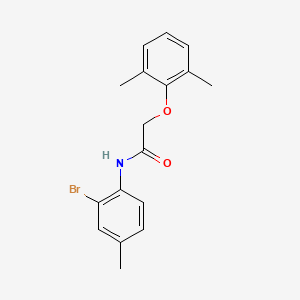

![N-cyclopropyl-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5552926.png)

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)